(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone core and the pyrazole ring, followed by their coupling. One common synthetic route includes:
Formation of the Thiazolidinone Core: This can be achieved by reacting a dodecylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidinone ring.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,4-dimethoxyphenylhydrazine with acetophenone under acidic conditions.
Coupling Reaction: The final step involves the condensation of the pyrazole derivative with the thiazolidinone core using a suitable aldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrazole ring.
Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it to a thiazolidine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield thiazolidine derivatives.
Substitution: Substitution reactions can introduce nitro or halogen groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound has potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, potentially exhibiting anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound in biological systems likely involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole ring and the thiazolidinone core suggests it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the dodecyl substituent, potentially altering its solubility and biological activity.
(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Contains a methyl group instead of a dodecyl group, which may affect its chemical reactivity and interaction with biological targets.
Uniqueness
The presence of the dodecyl group in (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
CAS No. |
624723-84-8 |
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Molecular Formula |
C33H41N3O3S2 |
Molecular Weight |
591.8 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-dodecyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H41N3O3S2/c1-4-5-6-7-8-9-10-11-12-16-21-35-32(37)30(41-33(35)40)23-26-24-36(27-17-14-13-15-18-27)34-31(26)25-19-20-28(38-2)29(22-25)39-3/h13-15,17-20,22-24H,4-12,16,21H2,1-3H3/b30-23- |
InChI Key |
PTSHIUPRDDOBDH-WMMMYUQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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